Benzeneacetic acid, 4-(hydroxymethyl)phenyl ester
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Overview
Description
Benzeneacetic acid, 4-(hydroxymethyl)phenyl ester is an organic compound with a complex structure that includes a benzene ring, an acetic acid moiety, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(hydroxymethyl)phenyl ester typically involves esterification reactions. One common method is the reaction of benzeneacetic acid with 4-(hydroxymethyl)phenol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid (PTSA) or acidic ion-exchange resins can be used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-(hydroxymethyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(Carboxymethyl)phenyl ester.
Reduction: 4-(Hydroxymethyl)phenyl alcohol.
Substitution: Various substituted benzene derivatives depending on the substituent used.
Scientific Research Applications
Benzeneacetic acid, 4-(hydroxymethyl)phenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-(hydroxymethyl)phenyl ester involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The ester moiety can undergo hydrolysis to release the active phenol derivative, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, 4-hydroxy-, methyl ester.
- Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester.
- Benzeneacetic acid, (4-methoxyphenyl)methyl ester.
Uniqueness
Benzeneacetic acid, 4-(hydroxymethyl)phenyl ester is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or possess different substituents on the benzene ring.
Properties
CAS No. |
192999-56-7 |
---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
[4-(hydroxymethyl)phenyl] 2-phenylacetate |
InChI |
InChI=1S/C15H14O3/c16-11-13-6-8-14(9-7-13)18-15(17)10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 |
InChI Key |
TWIPMPHQFPEIAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)CO |
Origin of Product |
United States |
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